molecular formula C14H12N2S B12634390 4-(1,3-Benzothiazol-2-yl)-3-methylaniline CAS No. 920520-34-9

4-(1,3-Benzothiazol-2-yl)-3-methylaniline

Cat. No.: B12634390
CAS No.: 920520-34-9
M. Wt: 240.33 g/mol
InChI Key: OLBUFUDLVSWXBF-UHFFFAOYSA-N
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Description

4-(1,3-Benzothiazol-2-yl)-3-methylaniline is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Benzothiazol-2-yl)-3-methylaniline typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone. One common method involves the reaction of 2-aminobenzenethiol with 3-methylbenzaldehyde in the presence of a catalyst such as piperidine in ethanol solvent. The reaction mixture is heated under reflux conditions to yield the desired product .

Industrial Production Methods

Industrial production of benzothiazole derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave irradiation, one-pot multicomponent reactions, and the use of recyclable catalysts are commonly used to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Benzothiazol-2-yl)-3-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(1,3-Benzothiazol-2-yl)-3-methylaniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1,3-Benzothiazol-2-yl)-3-methylaniline involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, the compound may inhibit the activity of essential bacterial enzymes, leading to cell death. In anticancer research, it may interfere with cell division and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 2-Aminobenzothiazole
  • 4-(1,3-Benzothiazol-2-yl)aniline
  • 2-(4-Methylphenyl)benzothiazole

Uniqueness

4-(1,3-Benzothiazol-2-yl)-3-methylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other benzothiazole derivatives, it may exhibit enhanced antimicrobial or anticancer activity, making it a valuable compound in medicinal chemistry .

Properties

CAS No.

920520-34-9

Molecular Formula

C14H12N2S

Molecular Weight

240.33 g/mol

IUPAC Name

4-(1,3-benzothiazol-2-yl)-3-methylaniline

InChI

InChI=1S/C14H12N2S/c1-9-8-10(15)6-7-11(9)14-16-12-4-2-3-5-13(12)17-14/h2-8H,15H2,1H3

InChI Key

OLBUFUDLVSWXBF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N)C2=NC3=CC=CC=C3S2

Origin of Product

United States

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